3-nitro-N-(5-((3-(trifluoromethyl)benzyl)thio)-1,3,4-thiadiazol-2-yl)benzamide
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Overview
Description
3-nitro-N-(5-((3-(trifluoromethyl)benzyl)thio)-1,3,4-thiadiazol-2-yl)benzamide is a complex organic compound characterized by the presence of a nitro group, a trifluoromethyl group, and a thiadiazole ring. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-nitro-N-(5-((3-(trifluoromethyl)benzyl)thio)-1,3,4-thiadiazol-2-yl)benzamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by reacting a suitable thioamide with hydrazine derivatives under controlled conditions.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group is introduced through nucleophilic substitution reactions using trifluoromethylating agents.
Attachment of the Nitrobenzyl Group: The nitrobenzyl group is attached via a nucleophilic aromatic substitution reaction, often using nitrobenzyl halides.
Final Coupling: The final step involves coupling the synthesized intermediates to form the desired compound under specific reaction conditions, such as using coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of automated reactors, continuous flow systems, and advanced purification techniques like chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
3-nitro-N-(5-((3-(trifluoromethyl)benzyl)thio)-1,3,4-thiadiazol-2-yl)benzamide undergoes various chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form nitroso or other higher oxidation state derivatives.
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as palladium on carbon (Pd/C) with hydrogen gas or sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophilic substitution reactions often employ reagents like sodium hydride (NaH) or lithium diisopropylamide (LDA).
Major Products Formed
The major products formed from these reactions include amine derivatives, substituted thiadiazoles, and various oxidized forms of the original compound.
Scientific Research Applications
3-nitro-N-(5-((3-(trifluoromethyl)benzyl)thio)-1,3,4-thiadiazol-2-yl)benzamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an anti-cancer agent due to its ability to inhibit specific enzymes and pathways involved in cancer cell proliferation.
Biological Studies: The compound is used in studies to understand its interaction with biological macromolecules, such as proteins and DNA.
Industrial Applications: It serves as a precursor for the synthesis of other complex organic molecules used in pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 3-nitro-N-(5-((3-(trifluoromethyl)benzyl)thio)-1,3,4-thiadiazol-2-yl)benzamide involves its interaction with specific molecular targets, such as enzymes and receptors. The nitro group and trifluoromethyl group play crucial roles in binding to these targets, leading to inhibition or activation of specific biochemical pathways. For example, the compound may inhibit enzymes involved in DNA replication, thereby exerting its anti-cancer effects.
Comparison with Similar Compounds
Similar Compounds
- 4-nitro-N-(5-(3-(trifluoromethyl)benzyl)-1,3-thiazol-2-yl)benzamide
- 3-nitro-N-(4-(3-nitrophenyl)-thiazol-2-yl)-benzamide
- 4-methyl-N-(5-(3-(trifluoromethyl)benzyl)-1,3-thiazol-2-yl)benzamide
Uniqueness
Compared to similar compounds, 3-nitro-N-(5-((3-(trifluoromethyl)benzyl)thio)-1,3,4-thiadiazol-2-yl)benzamide is unique due to the presence of both the trifluoromethyl group and the thiadiazole ring, which confer distinct chemical and biological properties. These structural features enhance its stability, reactivity, and potential biological activity, making it a valuable compound for further research and development.
Properties
IUPAC Name |
3-nitro-N-[5-[[3-(trifluoromethyl)phenyl]methylsulfanyl]-1,3,4-thiadiazol-2-yl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11F3N4O3S2/c18-17(19,20)12-5-1-3-10(7-12)9-28-16-23-22-15(29-16)21-14(25)11-4-2-6-13(8-11)24(26)27/h1-8H,9H2,(H,21,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IQGGZMFYSSRXOU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(F)(F)F)CSC2=NN=C(S2)NC(=O)C3=CC(=CC=C3)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11F3N4O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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